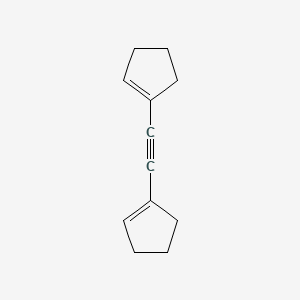
Cyclopentene, 1,1'-(1,2-ethynediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- is an organic compound characterized by the presence of a cyclopentene ring and an ethynediyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentene, 1,1’-(1,2-ethynediyl)bis- typically involves the reaction of cyclopentene with ethynediyl-containing reagents under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which facilitate the formation of the ethynediyl linkage between two cyclopentene units . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine to promote the coupling process.
Industrial Production Methods
Industrial production of cyclopentene, 1,1’-(1,2-ethynediyl)bis- may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the ethynediyl linkage to an ethylene linkage.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) are common.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Ethylene-linked cyclopentene derivatives.
Substitution: Halogenated cyclopentene derivatives.
Scientific Research Applications
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopentene, 1,1’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets. The ethynediyl linkage allows the compound to participate in π-π interactions and coordinate with metal centers in catalytic processes. These interactions facilitate the formation of reactive intermediates, which can undergo further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: Another cyclopentene derivative with a similar ring structure but different reactivity.
Cyclohexene: A six-membered ring analog with different chemical properties.
1,2-Dicyclopentadiene: A related compound with two cyclopentadiene units linked by a single bond.
Uniqueness
Cyclopentene, 1,1’-(1,2-ethynediyl)bis- is unique due to its ethynediyl linkage, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
80221-19-8 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-[2-(cyclopenten-1-yl)ethynyl]cyclopentene |
InChI |
InChI=1S/C12H14/c1-2-6-11(5-1)9-10-12-7-3-4-8-12/h5,7H,1-4,6,8H2 |
InChI Key |
PPDLDVRVHXABDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C#CC2=CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















